
(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide is an organic compound characterized by the presence of a chloro-fluorophenyl group, an acrylamide moiety, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide typically involves the following steps:
Preparation of (2E)-3-(2-chloro-6-fluorophenyl)acryloyl chloride: This intermediate can be synthesized by reacting 2-chloro-6-fluorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine.
Formation of the acrylamide: The (2E)-3-(2-chloro-6-fluorophenyl)acryloyl chloride is then reacted with aniline to form the corresponding acrylamide.
Introduction of the methanesulfonamide group: The final step involves the reaction of the acrylamide with methanesulfonyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups may enhance binding affinity through halogen bonding, while the acrylamide moiety can form covalent bonds with nucleophilic residues in the target protein. The methanesulfonamide group may contribute to the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(3-(2-chlorophenyl)acryloyl)phenyl)methanesulfonamide: Lacks the fluorine atom, which may affect its binding affinity and reactivity.
(E)-N-(2-(3-(2-fluorophenyl)acryloyl)phenyl)methanesulfonamide: Lacks the chlorine atom, which may influence its chemical stability and biological activity.
(E)-N-(2-(3-(2-bromophenyl)acryloyl)phenyl)methanesulfonamide: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interaction with biological targets.
Uniqueness
(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide is unique due to the presence of both chloro and fluoro substituents, which can enhance its binding interactions and reactivity compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
N-[2-[(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3S/c1-23(21,22)19-15-8-3-2-5-12(15)16(20)10-9-11-13(17)6-4-7-14(11)18/h2-10,19H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZQHAQAHKNOKE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2587120.png)
![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)
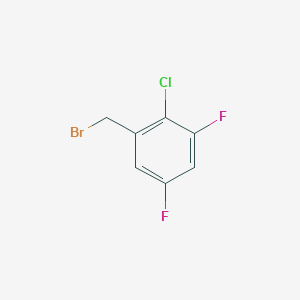
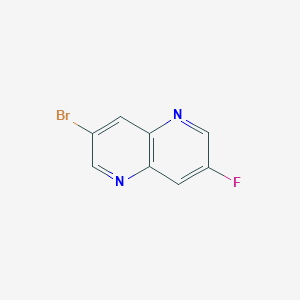
![Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2587131.png)
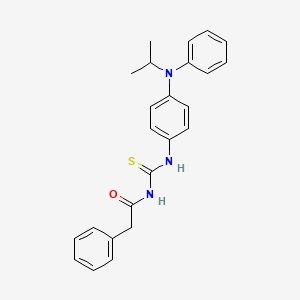
![N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2587134.png)
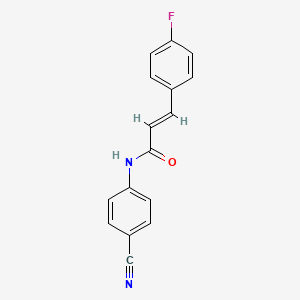
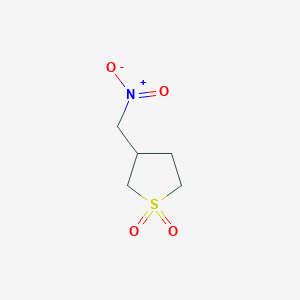

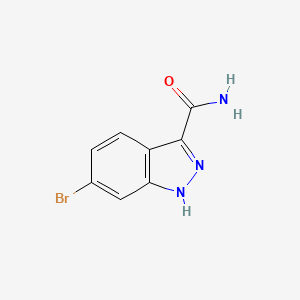
![3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2587141.png)
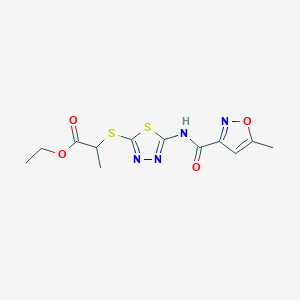
![6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2587143.png)
